molecular formula C25H19ClN4O2S B2593296 3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034368-68-6

3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2593296
CAS RN: 2034368-68-6
M. Wt: 474.96
InChI Key: QNCPXQYUQFXAQY-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Docking Analysis

Research has demonstrated the synthesis and characterization of structurally related compounds, showcasing their potential in interacting with proteins. For example, a study involving the synthesis, crystal, and molecular structure, alongside DFT and molecular docking analyses, revealed insights into the compound's interaction with the SHP2 protein, suggesting potential inhibitory activity better than reference compounds (Wu et al., 2022). This points towards its application in targeted protein inhibition, which could be crucial for drug development strategies.

Antitumor Activity

Compounds structurally similar to the one have been synthesized and characterized, showing significant antitumor activities. A study synthesized such a compound for the first time, revealing its structural characteristics through various spectroscopic methods and demonstrating its antitumor activity against human hepatoma and melanoma cells, which was superior to reference compounds (Zhou et al., 2021). These findings suggest the potential use of such compounds in cancer therapy, highlighting the importance of molecular structure in determining biological activity.

Corrosion Inhibition

A study on novel quinazolinone derivatives, including those structurally related to the compound of interest, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic medium. This was confirmed through various analytical methods, indicating that these compounds act via chemical adsorption on the metallic surface, which implies their potential application in protecting metals against corrosion (Errahmany et al., 2020).

Spectroscopic Studies and Tautomerism

Another study explored the spectroscopic characteristics, HOMO-LUMO, NBO analyses, and tautomerism of a hybrid compound similar to the one . It revealed the predominance of the thione form over the thiol form, indicating specific electronic and structural properties that could influence its reactivity and interactions with biological targets (Soliman et al., 2015).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-16-5-4-6-18(13-16)23-28-22(32-29-23)15-33-25-27-21-8-3-2-7-20(21)24(31)30(25)14-17-9-11-19(26)12-10-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCPXQYUQFXAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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